

Application Notes and Protocols for CY3-YNE

Protein Labeling in Microscopy

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Compound of Interest

Compound Name:	CY3-YNE
Cat. No.:	B15556408

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These application notes provide a detailed protocol for the fluorescent labeling of proteins using **CY3-YNE**, a cyanine-based fluorescent probe containing a terminal alkyne group. This method is a powerful tool for visualizing and tracking proteins within fixed cells for microscopy studies. The protocol is based on the highly efficient and specific copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click chemistry" reaction.[1][2][3]

This technique is applicable for labeling proteins that have been metabolically engineered to incorporate an azide-containing unnatural amino acid, such as L-azidohomoalanine (AHA), in place of methionine.[4][5] The azide group serves as a bioorthogonal handle, allowing for the specific attachment of the **CY3-YNE** probe.

Principle of the Method

The core of this labeling strategy is the Cu(I)-catalyzed reaction between an azide-functionalized protein and the terminal alkyne of the CY3 dye. This reaction forms a stable triazole linkage, covalently attaching the fluorescent probe to the protein of interest.[1][2] The small size of the azide and alkyne groups ensures minimal perturbation to the protein's function and allows for efficient labeling in complex biological samples.[5][6]

Data Presentation

Table 1: Recommended Reagent Concentrations for **CY3-YNE** Labeling

Reagent	Stock Concentration	Final Concentration
CY3-YNE	1-10 mM in DMSO	1-10 μ M
Copper(II) Sulfate (CuSO_4)	20 mM in H_2O	100 μ M
THPTA Ligand	50 mM in H_2O	500 μ M
Sodium Ascorbate	100 mM in H_2O (prepare fresh)	5 mM
Azide-modified Protein	Variable	Dependent on expression

Table 2: Typical Incubation Times

Step	Time	Temperature
Metabolic Labeling with AHA	4-24 hours	37°C
Cell Fixation	15 minutes	Room Temperature
Cell Permeabilization	15 minutes	Room Temperature
Click Reaction	30-60 minutes	Room Temperature

Experimental Protocols

This protocol is designed for labeling proteins in cultured mammalian cells grown on coverslips for fluorescence microscopy.

Materials

- Cells expressing the protein of interest cultured on glass coverslips
- Methionine-free cell culture medium
- L-azidohomoalanine (AHA)
- Phosphate-buffered saline (PBS)
- 4% Paraformaldehyde (PFA) in PBS (for fixation)

- 0.25% Triton X-100 in PBS (for permeabilization)
- 3% Bovine Serum Albumin (BSA) in PBS (blocking solution)
- **CY3-YNE** fluorescent probe
- Copper(II) Sulfate (CuSO₄)
- Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand[1]
- Sodium Ascorbate
- Deionized water
- Mounting medium with DAPI

Protocol

1. Metabolic Labeling of Proteins

- Culture cells to 80-90% confluence on coverslips.
- Remove the normal growth medium and wash the cells once with warm PBS.
- Replace the medium with methionine-free medium supplemented with 25-50 µM AHA.
- Incubate the cells for 4-24 hours at 37°C in a CO₂ incubator to allow for incorporation of AHA into newly synthesized proteins.[7]

2. Cell Fixation and Permeabilization

- Remove the labeling medium and wash the cells twice with PBS.
- Fix the cells by incubating with 4% PFA in PBS for 15 minutes at room temperature.[7]
- Wash the cells three times with PBS for 5 minutes each.
- Permeabilize the cells by incubating with 0.25% Triton X-100 in PBS for 15 minutes at room temperature.[7]

- Wash the cells three times with PBS for 5 minutes each.
- Block non-specific binding by incubating with 3% BSA in PBS for 30 minutes at room temperature.

3. CY3-YNE Click Reaction

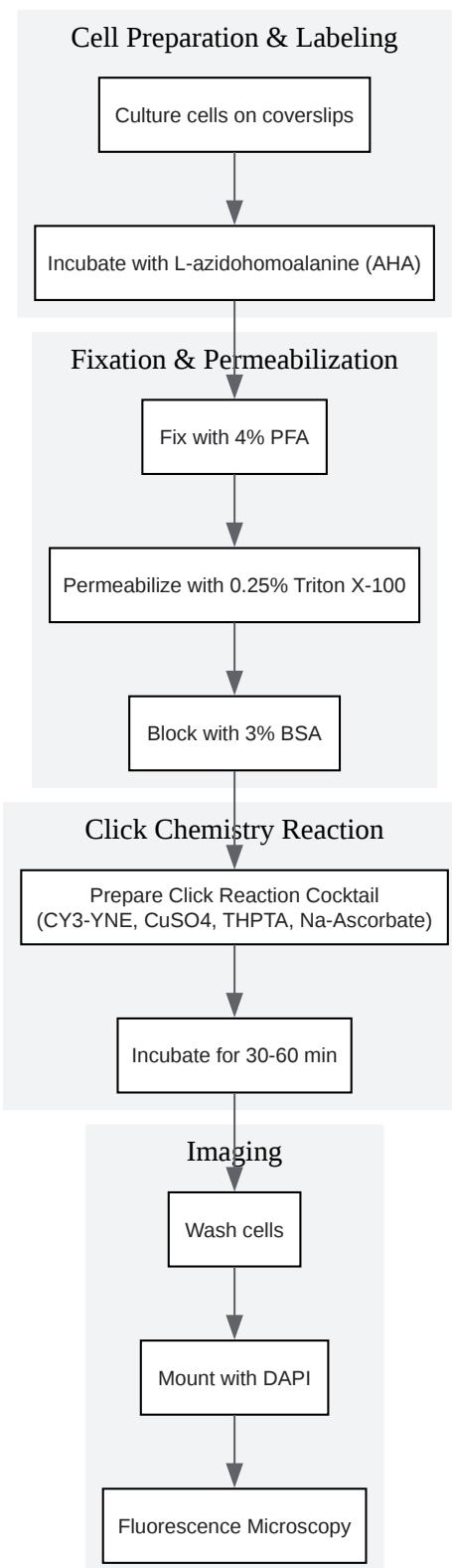
- Prepare the "Click-iT" reaction cocktail immediately before use. For a 500 μ L reaction volume:
 - 435 μ L of PBS
 - 10 μ L of **CY3-YNE** stock solution (for a final concentration of ~2 μ M, adjust as needed)
 - 2.5 μ L of 20 mM CuSO₄ stock solution (final concentration: 100 μ M)
 - 5 μ L of 50 mM THPTA stock solution (final concentration: 500 μ M)
- Mix the above components gently.
- Add 25 μ L of freshly prepared 100 mM sodium ascorbate to initiate the reaction (final concentration: 5 mM).^[2] Mix gently but thoroughly.
- Aspirate the blocking solution from the coverslips and add the Click-iT reaction cocktail.
- Incubate for 30-60 minutes at room temperature, protected from light.
- Wash the cells three times with PBS for 5 minutes each.

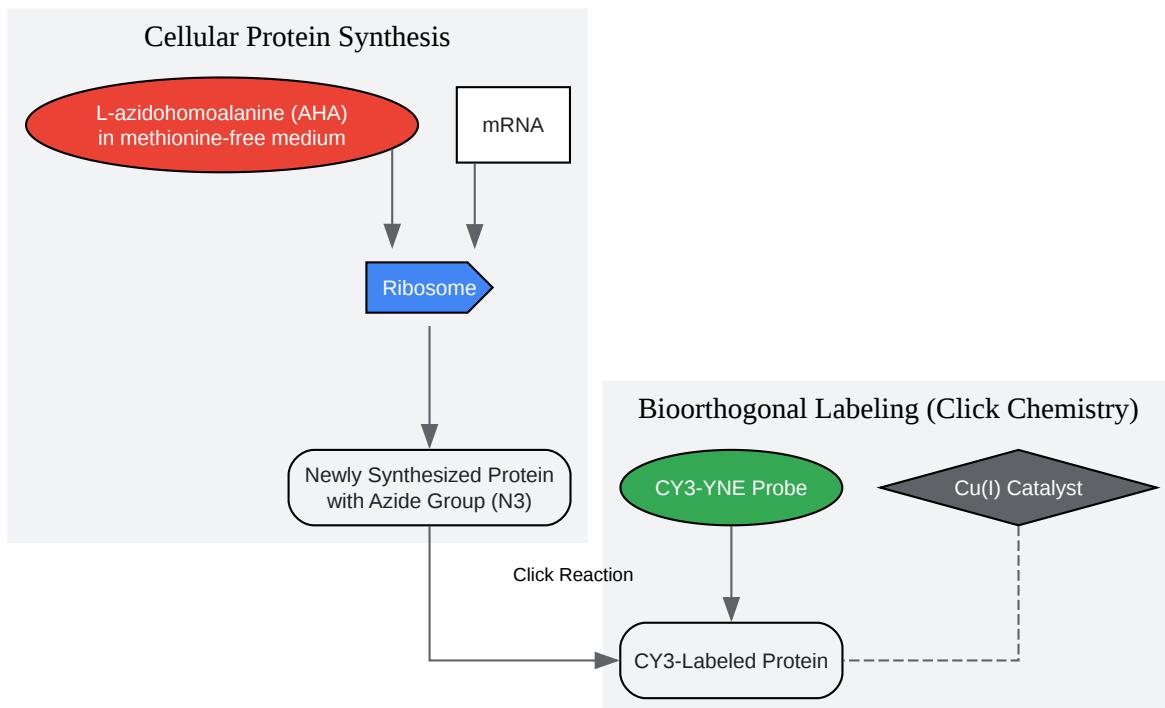
4. Mounting and Imaging

- Briefly rinse the coverslips with deionized water.
- Mount the coverslips onto microscope slides using a mounting medium containing DAPI for nuclear counterstaining.
- Seal the coverslips with nail polish and allow to dry.

- Image the cells using a fluorescence microscope with appropriate filters for Cy3 (Excitation/Emission: ~550/570 nm) and DAPI (Excitation/Emission: ~358/461 nm).

Mandatory Visualizations





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